8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a pyrazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and trifluoroacetic anhydride.
Reaction with Hydrazine Hydrate: The initial step involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by pH adjustment to 6 using sodium hydroxide.
Formation of Intermediate: The intermediate product is then treated with chlorobenzene and trifluoroacetic anhydride under reflux conditions.
Cyclization: The resulting mixture undergoes cyclization in the presence of methanesulfonic acid, followed by distillation to remove trifluoroacetic acid.
Final Product: The final step involves the addition of palladium/carbon and ethanol solution under nitrogen protection, followed by filtration, washing, and drying to obtain the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism.
Pathways: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be compared with other similar compounds to highlight its uniqueness :
- **3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in its substitution pattern, leading to different biological activities.
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H10F3N3/c1-5-6-4-13-7(8(9,10)11)14(6)3-2-12-5/h4-5,12H,2-3H2,1H3 |
InChI Key |
ZUQJNDZSSIZJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CN=C(N2CCN1)C(F)(F)F |
Origin of Product |
United States |
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